molecular formula C7H7Br2NO B7828538 3,5-Dibromo-2-methoxy-6-methylpyridine CAS No. 156094-65-4

3,5-Dibromo-2-methoxy-6-methylpyridine

Cat. No. B7828538
CAS RN: 156094-65-4
M. Wt: 280.94 g/mol
InChI Key: FQLPQICBHXAAJK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-methoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-methoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Halogenated pyridines like 3,5-dibromo-2-methoxy-6-methylpyridine have been studied for their reactions with methoxide and methanethiolate ions. Such reactions are significant in organic synthesis, providing pathways to mono- or bis-substituted products under various conditions (Testaferri et al., 1985).

Structural Analysis and Characterization

  • The compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, related to 3,5-dibromo-2-methoxy-6-methylpyridine, has been synthesized and characterized, contributing to the understanding of pyridine derivatives' structural properties (Bai Linsha, 2015).

Methylation Studies

  • Studies on the methylation of related pyridine compounds have helped in developing methods to prepare heterocyclic derivatives, potentially useful as building blocks in pharmaceuticals (Janin et al., 1999).

Pharmaceutical Intermediates

  • 3,5-Dibromo-2-methoxy-6-methylpyridine and its derivatives have been explored as intermediates in pharmaceutical synthesis, such as in the creation of histamine H2-receptor antagonists (Adger et al., 1988).

Corrosion Inhibition

  • Some pyridine derivatives, related to 3,5-dibromo-2-methoxy-6-methylpyridine, have been examined for their potential as corrosion inhibitors in industrial applications, revealing insights into their adsorption and protective properties (Ansari et al., 2015).

Bioactive Compound Synthesis

  • Research has also focused on the synthesis of bioactive compounds involving 3,5-dibromo-2-methoxy-6-methylpyridine derivatives, contributing to the development of new drugs and therapeutic agents (Atwell et al., 1986).

properties

IUPAC Name

3,5-dibromo-2-methoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLPQICBHXAAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856948
Record name 3,5-Dibromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methoxy-6-methylpyridine

CAS RN

156094-65-4
Record name Pyridine, 3,5-dibromo-2-methoxy-6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156094-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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